Calcipotriene, also known as calcipotriol, is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of Vitamin D. [] It acts as a Vitamin D3 receptor agonist and is primarily recognized for its role in regulating cellular differentiation and proliferation. [] While primarily known for its use in dermatology, its activity on keratinocytes, inhibiting proliferation and promoting differentiation, makes it a subject of interest in various scientific research fields. []
Calcipotriol, also known as calcipotriene, is a synthetic derivative of vitamin D3, primarily used in dermatology for the treatment of psoriasis. It functions as a topical medication that helps to regulate skin cell production and differentiation, thus alleviating the symptoms of psoriasis. Calcipotriol is classified as a vitamin D analog and is recognized for its immunomodulatory and anti-proliferative properties.
Calcipotriol is synthesized through various chemical processes rather than being derived directly from natural sources. Its development was aimed at creating a compound that mimics the biological effects of vitamin D while minimizing potential side effects associated with excessive vitamin D exposure.
Calcipotriol is classified under the following categories:
The synthesis of calcipotriol involves several complex methodologies. Notable approaches include:
These methods highlight the complexity and necessity for precision in synthesizing calcipotriol, often requiring multiple steps and careful purification processes.
Calcipotriol has a molecular formula of and a molecular weight of approximately 416.6 g/mol. The compound features several key structural characteristics:
The three-dimensional conformation of calcipotriol allows it to interact effectively with vitamin D receptors in skin cells, which is critical for its therapeutic effects.
Calcipotriol undergoes various chemical reactions during its synthesis, including:
These reactions are integral to producing calcipotriol efficiently while maintaining its potency.
Calcipotriol exerts its effects primarily through:
Research indicates that these mechanisms collectively contribute to the therapeutic efficacy of calcipotriol in treating psoriasis .
These properties are critical for formulating effective topical preparations that ensure stability and efficacy during storage and application .
Calcipotriol is primarily used in dermatology for:
Research continues into other potential applications, including its use in inflammatory skin conditions beyond psoriasis, highlighting its versatility as a therapeutic agent .
Calcipotriol exerts profound effects on epidermal normalization through ligand-dependent and independent VDR activation mechanisms:
Calcium Gradient Synergy: Calcipotriol potentiates extracellular calcium-induced differentiation by upregulating phospholipase C (PLC) isoforms (PLC-β1, -γ1, -δ1) and enhancing inositol trisphosphate (IP3) production [10]. This synergy amplifies intracellular calcium signaling, activating calcium-sensing receptors (CaSR) and protein kinase C (PKC)-δ – both critical for terminal differentiation. Calcipotriol-stimulated VDR also enhances E-cadherin/β-catenin complex formation, which recruits phosphatidylinositol-4-phosphate 5-kinase 1α (PIP5K1α) to activate the PLC-γ1/PI3K/Akt differentiation axis [10].
Differentiation Marker Induction: Transcriptomic analyses reveal calcipotriol significantly upregulates:
Table 1: Keratinocyte Differentiation Genes Regulated by Calcipotriol-Activated VDR
Gene Symbol | Protein | Function in Differentiation | Regulation Direction |
---|---|---|---|
FLG | Filaggrin | Aggregates keratin filaments; forms natural moisturizing factor | ↑ 3.8-fold |
IVL | Involucrin | Cross-linked membrane protein precursor | ↑ 4.2-fold |
LOR | Loricrin | Major cornified envelope component | ↑ 5.1-fold |
TGM1 | Transglutaminase 1 | Cross-links cornified envelope proteins | ↑ 6.3-fold |
KRT1/KRT10 | Keratin 1/10 | Terminal differentiation keratins | ↑ 4.5-fold |
KRT6/KRT16 | Keratin 6/16 | Hyperproliferation-associated keratins | ↓ 7.9-fold |
Calcipotriol disrupts the IL-23/Th17 axis through genomic and non-genomic VDR signaling:
Synergizes with betamethasone to enhance Th2 responses (IL-4, IL-5) while suppressing Th1 cytokines (IFN-γ)
Keratinocyte-Cytokine Crosstalk: By downregulating keratinocyte IL-23R expression and inhibiting STAT3 phosphorylation, calcipotriol disrupts the IL-23→IL-17 positive feedback loop. It concurrently suppresses IL-17-induced antimicrobial peptides (e.g., β-defensin 2, LL-37) that act as autoantigens in psoriasis [9].
Table 2: Cytokine Modulation by Calcipotriol in Psoriatic Inflammation
Immune Cell Type | Key Cytokine/Chemokine | Regulation by Calcipotriol | Biological Consequence |
---|---|---|---|
Dendritic cells | IL-23p19 | ↓ 72% | Reduced Th17 differentiation |
TNF-α | ↓ 68% | Decreased neutrophil recruitment | |
IL-10 | ↑ 3.5-fold | Enhanced Treg induction | |
CD4+ Th17 cells | IL-17A | ↓ 54% | Suppressed keratinocyte activation |
IL-22 | ↓ 49% | Reduced epidermal hyperplasia | |
TNF-α | ↓ 61% | Attenuated endothelial adhesion | |
CD8+ Tc17 cells | IL-17F | ↓ 57% | Impaired cytotoxic inflammation |
Keratinocytes | CXCL8/IL-8 | ↓ 63% | Reduced neutrophil chemotaxis |
CCL20 | ↓ 59% | Decreased Th17 cell recruitment |
Calcipotriol modifies the epigenetic landscape to reinforce its anti-inflammatory effects:
Hypomethylation (≥25% decrease) at VDREs near differentiation genes (FLG, LOR)These modifications correlate with suppressed IL-23R expression (r=-0.82, p<0.001) and enhanced FLG production (r=0.79, p<0.001) [6].
Non-coding RNA Modulation: Calcipotriol downregulates psoriasis-associated microRNAs:
The VDR/RXR heterocomplex orchestrates spatial immunomodulation within psoriatic lesions:
VCAM-1: Diminished 52% (p<0.01)This impedes leukocyte rolling and transendothelial migration, confirmed by intravital microscopy showing 67% fewer infiltrating T cells in calcipotriol-treated psoriatic skin [9].
Innate-Adaptive Immune Dialogue: Calcipotriol modulates innate sensors to resolve inflammation:
Table 3: VDR/RXR-Mediated Immune Cell Recruitment Modulators
Molecular Target | Cell Type Affected | Biological Function | Regulation by Calcipotriol-VDR/RXR |
---|---|---|---|
CCL20 | Dendritic cells, Keratinocytes | CCR6 ligand for Th17 recruitment | Direct transcriptional repression |
CXCL8 (IL-8) | Keratinocytes, Endothelia | Neutrophil chemotaxis | ↓ 63% secretion |
CXCL9/CXCL10 | Dermal fibroblasts | Th1 cell chemoattraction | ↓ 58% expression |
ICAM-1 | Vascular endothelia | Leukocyte adhesion | ↓ 48% surface expression |
VCAM-1 | Vascular endothelia | Lymphocyte adhesion | ↓ 52% surface expression |
CD200 | Keratinocytes | Inhibitory signal for macrophages | ↑ 3.1-fold expression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7